N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the 5-chloro-2-cyanophenyl intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable chloro-substituted benzene derivative is reacted with a cyanide source under basic conditions.
Synthesis of the 1-methylindolin-5-yl intermediate: This involves the cyclization of a suitable precursor, often through a Fischer indole synthesis, followed by methylation.
Coupling of intermediates: The two intermediates are coupled using a suitable linker, such as an oxalamide group, which can be introduced through a condensation reaction with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using hydrogenation or metal hydride reagents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the piperidine moiety, which may affect its binding affinity and specificity.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)oxalamide: Contains a morpholine ring instead of piperidine, which can influence its pharmacokinetic properties.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2/c1-30-12-9-18-13-17(6-8-22(18)30)23(31-10-3-2-4-11-31)16-28-24(32)25(33)29-21-14-20(26)7-5-19(21)15-27/h5-8,13-14,23H,2-4,9-12,16H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZXQVMHFWZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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